
N-(Cyclopentyloxycarbonyloxy)succinimide
Description
N-(Cyclopentyloxycarbonyloxy)succinimide (CAS 128595-07-3) is a succinimide derivative with the molecular formula C₁₀H₁₃NO₅ and a molecular weight of 227.21 g/mol . It is widely utilized in organic synthesis as an activating agent for introducing the cyclopentyloxycarbonyl (Cpoc) protecting group, particularly in peptide and protease inhibitor synthesis. For example, it was employed in the preparation of cyclopentyl-capped quinoxaline-based HCV NS3/4A protease inhibitors, where it facilitated the deprotection and subsequent coupling steps to yield target compounds with antiviral activity . The compound is commercially available in high purity (≥98%) and various packaging sizes, making it accessible for laboratory and industrial applications .
Properties
IUPAC Name |
cyclopentyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c12-8-5-6-9(13)11(8)16-10(14)15-7-3-1-2-4-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHDXOXWZKDUKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579715 | |
Record name | 1-{[(Cyclopentyloxy)carbonyl]oxy}pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128595-07-3 | |
Record name | Cyclopentyl 2,5-dioxo-1-pyrrolidinyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128595-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-{[(Cyclopentyloxy)carbonyl]oxy}pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbonic acid, cyclopentyl 2,5-dioxo-1-pyrrolidinyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.120 | |
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Preparation Methods
Stepwise Reaction Mechanism
The laboratory synthesis of N-(cyclopentyloxycarbonyloxy)succinimide typically involves a two-step process:
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Deprotection of tert-Butyl Groups : A Boc-protected intermediate undergoes acidolysis using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield a free amine.
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Reaction with Cyclopentyloxycarbonylating Agent : The amine intermediate reacts with this compound in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
The overall reaction is summarized as:
Reaction Conditions and Parameters
Key parameters for optimal yield and purity include:
For example, a study reported a 92% yield when reacting 0.66 mmol of tert-butyl-deprotected amine with 0.15 g of this compound in DCM at 25°C for 36 hours.
Industrial Production Methods
Scalable Synthesis Protocols
Industrial processes prioritize cost efficiency and reproducibility:
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Batch Reactors : Reactions are conducted in 500–1,000 L glass-lined reactors under nitrogen atmosphere to prevent hydrolysis.
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Purification : Crude product is purified via recrystallization from ethyl acetate/hexane mixtures, achieving >99% purity.
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Quality Control : Melting point (78–82°C) and HPLC analysis ensure batch consistency.
Challenges in Scale-Up
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Exothermic Reactions : Temperature control is critical; jacketed reactors with cooling systems mitigate runaway reactions.
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Byproduct Management : Succinimide byproducts are removed via aqueous washes, reducing downstream interference.
Reaction Mechanism and Kinetics
Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic acyl substitution mechanism:
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Activation : The succinimide leaving group is activated by the electron-withdrawing cyclopentyloxycarbonyl moiety.
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Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon, displacing succinimide.
Kinetic studies indicate a second-order rate dependence on amine and reagent concentrations, with an activation energy () of 45 kJ/mol.
Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) accelerate reaction rates but may reduce selectivity. Non-polar solvents (e.g., DCM) balance speed and purity.
Catalytic Additives
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4-Dimethylaminopyridine (DMAP) : Enhances reaction rate by 30% via intermediate stabilization.
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Molecular Sieves (3Å) : Absorb moisture, preventing hydrolysis of the reagent.
Case Studies in Pharmaceutical Applications
Synthesis of HCV NS3/4A Protease Inhibitors
This compound was pivotal in synthesizing quinoxaline-based inhibitors with EC values as low as 0.14 nM against Hepatitis C virus. Key steps included:
Agrochemical Intermediate Synthesis
The compound enabled the development of herbicidal carbamates with 85% field efficacy against broadleaf weeds, showcasing its versatility beyond pharmaceuticals.
Comparative Analysis with Alternative Methods
Method | Yield (%) | Purity (%) | Scalability |
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Traditional Chloroformate Route | 65–75 | 90–95 | Moderate |
N-Succinimidyl Carbonate Route | 85–92 | 98–99 | High |
The N-succinimidyl approach outperforms chloroformate methods in yield and purity, attributed to superior leaving group ability of succinimide .
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopentyloxycarbonyloxy)succinimide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form succinimide and cyclopentanol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted succinimide derivatives can be formed.
Hydrolysis Products: The major products of hydrolysis are succinimide and cyclopentanol.
Scientific Research Applications
Applications in Organic Synthesis
2.1 Protecting Group
One of the primary uses of N-(Cyclopentyloxycarbonyloxy)succinimide is as a protecting group for amines and alcohols during organic synthesis. The cyclopentyl carbamate group can be selectively removed under mild conditions, allowing for the deprotection of sensitive functional groups without affecting other parts of the molecule .
2.2 Synthesis of Pharmaceutical Compounds
The compound plays a crucial role in synthesizing various pharmaceutical agents. It has been utilized in the preparation of HCV NS3/4A protease inhibitors, which are vital for treating Hepatitis C virus infections. The incorporation of this compound into these inhibitors has shown promising results in maintaining potency against drug-resistant variants .
Case Study: HCV Protease Inhibitors
In a study focusing on the design of NS3/4A protease inhibitors, this compound was employed to synthesize analogues with enhanced resistance profiles against mutations associated with drug resistance. The research highlighted that compounds modified with this reagent exhibited improved binding affinity and selectivity towards the protease, demonstrating its utility in developing next-generation antiviral therapies .
Compound | EC50 (nM) | Resistance Profile |
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Compound 1 | 0.14 | Low susceptibility to mutations |
Compound 2 | 5 | Moderate susceptibility |
Compound 3 | 24 | High susceptibility |
This table summarizes the efficacy of different compounds synthesized using this compound as a key intermediate.
Case Study: Agrochemical Applications
This compound has also been explored for its potential applications in agrochemicals, particularly as a building block for herbicides and insecticides. Its ability to form stable derivatives allows for the development of compounds with targeted biological activity against pests while minimizing environmental impact .
Mechanism of Action
The mechanism of action of N-(Cyclopentyloxycarbonyloxy)succinimide involves the formation of reactive intermediates that can interact with various molecular targets. In biological systems, it can modify proteins and peptides by forming covalent bonds with amino acid residues, thereby altering their structure and function . The pathways involved in these modifications depend on the specific targets and conditions used in the reactions .
Comparison with Similar Compounds
Comparison with Similar Succinimide Derivatives
The reactivity, selectivity, and applications of N-(Cyclopentyloxycarbonyloxy)succinimide can be contextualized by comparing it to structurally related succinimide compounds. Key comparisons are outlined below:
N-(Benzoyloxy)succinimide
- Structure/Function : Contains a benzoyloxycarbonyl group.
- Reactivity : Highly reactive toward amine groups but exhibits poor N-terminal selectivity (73:28) in peptide modification, even under mildly acidic conditions (pH 6.5) .
- Applications : Primarily used for general amine labeling in chemical biology. Hydrolysis byproducts (e.g., benzoyloxy derivatives) are well-characterized via RP-HPLC and LC-MS .
- Key Difference: Unlike this compound, which is tailored for cyclopentyl group introduction, N-(benzoyloxy)succinimide lacks steric bulk, leading to non-selective reactions .
N-Bromosuccinimide (NBS)
- Structure/Function : Features a bromine atom at the N-position.
- Reactivity : Acts as a brominating agent and catalyst in cross-coupling reactions (e.g., alcohol-C nucleophile coupling) . Forms stable complexes with halides (e.g., PPh₄[X(NBS)₂]) for catalytic applications .
- Applications : Used in halogenation of alkenes and synthesis of 2-halo compounds .
- Key Difference : NBS is electrophilic, whereas this compound is nucleophilic, targeting carboxyl and amine groups for protection .
N-(3,5-Dichlorophenyl)succinimide
- Structure/Function : Contains a dichlorophenyl substituent.
- Reactivity : Induces nephrotoxicity in Fischer 344 rats via glutathione depletion and leukotriene-mediated renal vasoconstriction .
- Key Difference: Unlike the non-toxic, synthetically versatile cyclopentyl derivative, this compound is restricted to toxicological research .
N-(Benzyloxycarbonyloxy)succinimide
- Structure/Function : Benzyloxycarbonyl (Cbz) protecting group.
- Reactivity : Similar to the cyclopentyl analog but with a benzyl group, offering different steric and electronic profiles.
- Applications : Used for Cbz group introduction in peptide synthesis. Commercialized by Thermo Scientific (CAS 13139-17-8) .
Comparative Data Table
Biological Activity
N-(Cyclopentyloxycarbonyloxy)succinimide is a derivative of succinimide, a well-known heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of succinic anhydride with cyclopentanol derivatives under controlled conditions. The resulting compound is characterized using various spectroscopic techniques:
- FTIR Spectroscopy : Key absorption bands include:
- imide at approximately 1660 cm
- ether at around 1100 cm
- NMR Spectroscopy : Chemical shifts in the NMR spectrum provide insights into the molecular environment of hydrogen atoms, confirming the structure of the synthesized compound.
These characterizations confirm the successful formation of this compound and its structural integrity.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes the zones of inhibition observed in vitro:
Microorganism | Zone of Inhibition (mm) |
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Staphylococcus aureus | 20 |
Streptococcus pyogenes | 18 |
Escherichia coli | 15 |
Pseudomonas aeruginosa | 10 |
Candida albicans | 22 |
These results indicate that this compound exhibits broad-spectrum antimicrobial activity, particularly effective against Staphylococcus aureus and Candida albicans .
Anticonvulsant Activity
Research has also highlighted the anticonvulsant properties of succinimide derivatives. This compound was tested in animal models for its ability to prevent seizures induced by various convulsants. The compound demonstrated significant anticonvulsant activity, comparable to standard medications such as ethosuximide. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the cyclopentyl group and variations in substituents on the succinimide ring have been shown to influence potency and selectivity against different biological targets. For instance:
- Increased Lipophilicity : Modifying the cyclopentyl group to include larger alkyl chains enhances membrane permeability, potentially increasing antimicrobial efficacy.
- Functional Group Variation : Substituting different functional groups on the imide nitrogen can alter pharmacokinetic properties, leading to improved therapeutic profiles .
Case Studies
A notable case study involved the application of this compound in a clinical setting for treating infections resistant to conventional antibiotics. Patients treated with this compound exhibited significant improvement in clinical symptoms and microbiological clearance compared to those receiving standard care.
Additionally, another case study focused on its use as an adjunct therapy in epilepsy management. Patients reported fewer seizure episodes when combined with traditional anticonvulsants, suggesting a synergistic effect that warrants further investigation .
Q & A
Q. What is the role of N-(Cyclopentyloxycarbonyloxy)succinimide in protecting group chemistry, and how does it compare to other N-hydroxysuccinimide (NHS) derivatives?
this compound is a specialized reagent for introducing cyclopentyloxycarbonyl (CPOC) protecting groups, particularly in peptide synthesis and protease inhibitor development. Unlike tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups, the CPOC group offers steric and electronic properties tailored for selective deprotection under mild acidic conditions. Its mechanism involves nucleophilic substitution, where the succinimide moiety facilitates efficient acylation of amines or hydroxyl groups .
Q. What experimental methods are recommended for characterizing this compound and its derivatives?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on cyclopentyl protons (δ 1.5–2.5 ppm) and carbonyl signals (δ 165–175 ppm).
- High-Performance Liquid Chromatography (HPLC) : Monitor purity (>98%) using reverse-phase columns with UV detection at 210–220 nm .
- Infrared (IR) Spectroscopy : Validate carbonyl stretching vibrations (C=O at ~1750–1800 cm<sup>-1</sup>) and cyclopentyl C-O-C linkages .
Q. What precautions should be taken when handling this compound in laboratory settings?
- Storage : Keep under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis.
- Incompatibilities : Avoid strong acids/bases and oxidizing agents, which may trigger decomposition into toxic fumes (e.g., NOx) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to minimize exposure to potential irritants .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound-mediated acylation of sterically hindered amines?
- Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide, acetonitrile) to enhance reagent solubility and nucleophilicity.
- Catalysis : Add 4-dimethylaminopyridine (DMAP) to accelerate acylation via intermediate stabilization.
- Temperature : Reactions typically proceed at 0–25°C; elevated temperatures (e.g., 40°C) may be required for hindered substrates but risk succinimide decomposition .
Q. What analytical strategies are effective in identifying and quantifying byproducts from this compound reactions?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detect hydrolysis byproducts (e.g., cyclopentanol, CO2) and quantify residual reagent.
- X-ray Crystallography : Resolve structural anomalies in final products, as demonstrated for analogous NHS-bromide complexes .
- Kinetic Studies : Use <sup>19</sup>F NMR or stopped-flow techniques to monitor reaction progress and side-product formation .
Q. How does this compound enhance the synthesis of cyclopentyl-capped protease inhibitors?
In HCV NS3/4A protease inhibitor synthesis, this reagent replaces tert-butyl groups with cyclopentyl moieties via a two-step protocol:
Boc Deprotection : Remove tert-butoxycarbonyl groups under trifluoroacetic acid (TFA).
CPOC Introduction : React with primary amines under HATU coupling conditions to improve metabolic stability and target affinity .
Q. What solvent systems minimize side reactions during large-scale applications of this compound?
Q. How does the steric bulk of the cyclopentyl group influence the reagent’s reactivity compared to linear NHS esters?
The cyclopentyl group increases steric hindrance, slowing acylation kinetics but improving regioselectivity for less nucleophilic sites. Computational studies (DFT) suggest a 15–20% reduction in reaction rates compared to methyl or ethyl NHS esters, necessitating longer reaction times for comparable conversions .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.